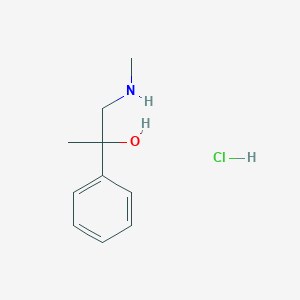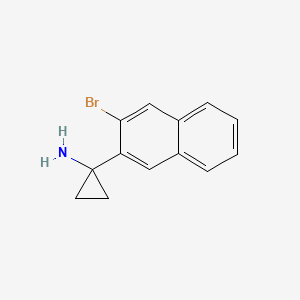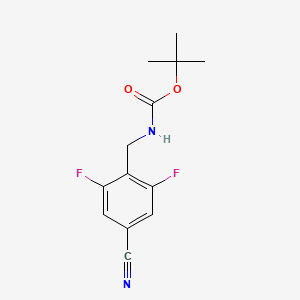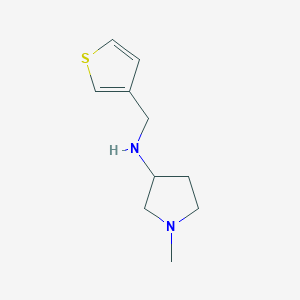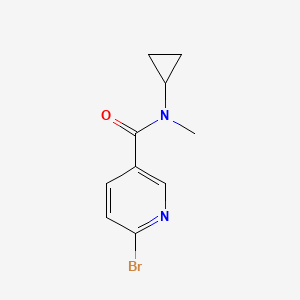
6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C10H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropyl group, and a methyl group attached to the nitrogen atom of the carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide typically involves the bromination of N-cyclopropyl-N-methylpyridine-3-carboxamide. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carboxamide group can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-cyclopropyl-N-methylpyridine-3-carboxamide derivatives with different substituents at the 6th position.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-N-methoxy-N-methylpyridine-3-carboxamide
- N-cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide
- 6-bromo-N-methylpyridine-2-carboxamide
Uniqueness
6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
6-bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11BrN2O/c1-13(8-3-4-8)10(14)7-2-5-9(11)12-6-7/h2,5-6,8H,3-4H2,1H3 |
Clé InChI |
OWWIEEKQYAKUPU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C(=O)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


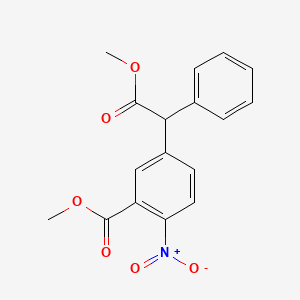
![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)


![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

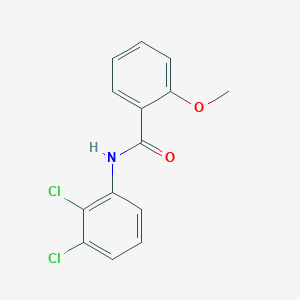

![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

